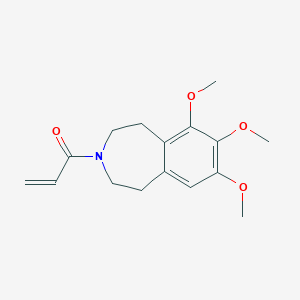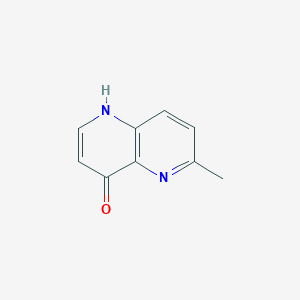![molecular formula C10H13N3O3 B2802590 2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid CAS No. 2168260-89-5](/img/structure/B2802590.png)
2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid, also known as ACPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACPA belongs to the class of compounds known as amino acid derivatives and has been shown to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
The synthesis of derivatives of "2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid" has been explored for their potential applications in various fields, including the development of novel antimycobacterial agents. For example, a series of phenoxyacetic acid derivatives were synthesized and showed significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (Ali & Shaharyar, 2007).
The structural characterization of compounds related to "2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid" has been conducted, revealing insights into their chemical properties and potential applications. For instance, triorganotin(IV) derivatives were synthesized and characterized, providing valuable information on their molecular structures (Baul et al., 2002).
Biological Activities and Potential Therapeutic Uses
The exploration of the biological activities of derivatives has led to the identification of compounds with potent anti-inflammatory properties. For example, complexes of Zn(II), Cd(II), and Pt(II) with anti-inflammatory drugs were synthesized and showed higher antibacterial and growth inhibitory activity compared to the parent ligands, suggesting their potential therapeutic applications (Dendrinou-Samara et al., 1998).
Additionally, novel synthetic approaches have led to the development of derivatives with antimicrobial properties. For instance, new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, were synthesized, indicating their potential for antimicrobial activity (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Eigenschaften
IUPAC Name |
2-[(2-amino-5-methylphenyl)carbamoylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-6-2-3-7(11)8(4-6)13-10(16)12-5-9(14)15/h2-4H,5,11H2,1H3,(H,14,15)(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIDADGLQXYKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)NC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

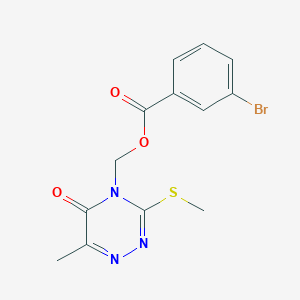
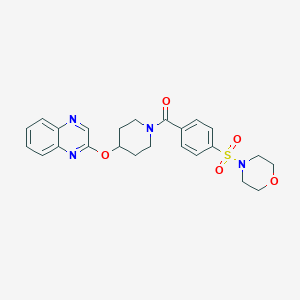

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2802514.png)


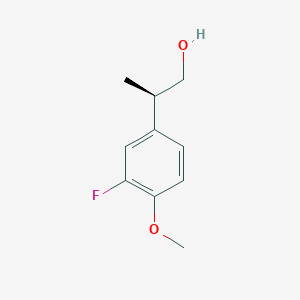
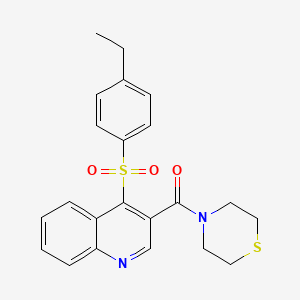

![5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2802523.png)


